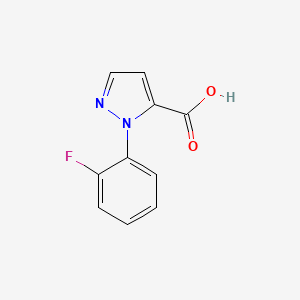

1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorophenyl group at the 2-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form 2-fluorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole compound. The reaction conditions often include the use of a base such as sodium ethoxide and heating under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Anti-inflammatory and Analgesic Drugs

The compound is primarily recognized for its role as an intermediate in the synthesis of anti-inflammatory and analgesic medications. Research indicates that derivatives of pyrazole compounds exhibit potent anti-inflammatory effects, making them suitable candidates for drug development targeting conditions like arthritis and other inflammatory diseases .

Case Study: FXIa Inhibitors

A notable study explored the use of pyrazole derivatives as inhibitors of Factor XIa (FXIa), a target for anticoagulant drug discovery. The synthesized compounds showed promising in vitro inhibitory potency against FXIa, suggesting their potential application in developing new anticoagulant therapies . The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole scaffold could enhance therapeutic efficacy while minimizing bleeding risks associated with traditional anticoagulants.

Agricultural Chemistry

Agrochemical Formulations

In agricultural applications, 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is utilized in formulating agrochemicals. It acts as a pesticide or herbicide, contributing to improved crop protection and agricultural productivity. The compound's effectiveness in pest control has been documented, showcasing its potential to enhance yields in various crops .

Biochemical Research

Mechanistic Studies

Researchers employ this compound to investigate biological pathways and disease mechanisms. Its structural properties allow for the exploration of interactions with biological targets, aiding in the identification of potential therapeutic targets . For instance, studies have utilized pyrazole derivatives to understand their effects on cellular signaling pathways related to inflammation and cancer.

Case Study: Neurotensin Receptor Antagonists

In a study focused on neurotensin receptor antagonists, compounds based on pyrazole scaffolds were synthesized and evaluated for their selectivity and potency at neurotensin receptors. The findings highlighted the importance of the carboxylic acid group in maintaining biological activity, underscoring the relevance of this compound in neuropharmacology .

Material Science

Advanced Materials Development

The compound is also being explored in material science for its potential to create advanced materials such as polymers or coatings. Its chemical properties contribute to enhanced durability and resistance to environmental factors, making it suitable for applications in coatings and composites .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

1-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid: Contains a bromine atom instead of fluorine.

1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound in drug discovery and development.

Activité Biologique

1-(2-Fluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fluorophenyl group at the 2-position and a carboxylic acid group at the 5-position of the pyrazole ring, which contributes to its unique pharmacological profile. Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study indicated that pyrazole compounds can inhibit the growth of various bacterial strains, demonstrating potential use in treating infections caused by resistant bacteria .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored extensively. In a comparative study, several pyrazole derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The results indicated that some derivatives exhibited potent inhibitory activity against these enzymes, suggesting their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through molecular docking studies and in vitro assays. One study reported that similar fluorinated pyrazole derivatives showed promising activity against estrogen receptor alpha (ERα), with specific binding affinities indicating their potential as anti-breast cancer agents . The compound's mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study 1: Anticancer Activity

A recent study synthesized a series of fluorophenyl-containing pyrazole derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results showed that one derivative had an LC50 value of 49.07 µg/mL, indicating significant cytotoxicity. Molecular docking revealed a strong binding affinity to ERα, suggesting that these compounds could serve as leads for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory activity, various pyrazole derivatives were screened using the carrageenan-induced paw edema model in rats. The results demonstrated that some compounds exhibited superior anti-inflammatory effects compared to standard drugs like indomethacin and celecoxib, highlighting their therapeutic potential in managing inflammation-related disorders .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, its action as a COX inhibitor suggests that it may block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, its interaction with estrogen receptors may disrupt signaling pathways involved in cancer cell growth and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 1-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid | High | Moderate | Moderate |

| 1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid | Moderate | High | Low |

Propriétés

IUPAC Name |

2-(2-fluorophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLOYTPOUDIJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.